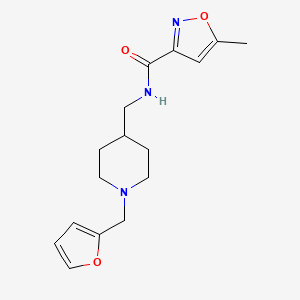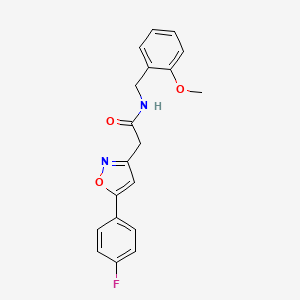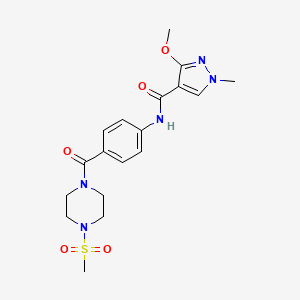
3-methoxy-1-methyl-N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-methoxy-1-methyl-N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are of significant interest due to their diverse pharmacological activities and their applications in various fields such as medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex, involving multiple steps and various reagents to introduce different functional groups. For instance, the synthesis of a related compound was described in a study where a novel pyrazole derivative was synthesized and characterized by NMR, mass spectra, FT-IR, UV–Visible, and TG-DTG, with its structure confirmed by single crystal X-ray diffraction studies . Another study reported the synthesis of a pyrazole derivative from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in 9 steps with a 1% overall chemical yield . These studies highlight the complexity and the multi-step nature of synthesizing pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within the molecule. For example, the crystal structure of a pyrazole derivative revealed a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . Additionally, computational methods such as density functional theory (DFT) calculations are employed to optimize molecular geometries and to identify electrophilic and nucleophilic regions on the molecular surface .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including hydrogen bond interactions, which can extend through a 3D network to form supramolecular motifs . The reactivity of these compounds can be influenced by the presence of different substituents, which can affect their electrophilic and nucleophilic properties. The synthesis of pyrazole derivatives often involves condensation reactions, as demonstrated in a study where a one-pot, four-component synthesis was used to create triazolylmethoxyphenyl pyrazolophthalazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability and optical properties, are crucial for their practical applications. The thermal stability of a pyrazole derivative was found to be up to 190°C . The solvent effects on structural parameters and non-linear optical properties of these compounds are also studied to understand their behavior in different environments . Such properties are essential for designing compounds with desired characteristics for specific applications.
科学的研究の応用
Synthesis of Novel Compounds
Researchers have been actively engaged in synthesizing novel compounds that exhibit significant biological activities. For instance, the synthesis of new heterocyclic compounds derived from visnaginone and khellinone has been reported, demonstrating anti-inflammatory and analgesic properties. These compounds were evaluated as cyclooxygenase inhibitors, showcasing their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Interaction Studies
The molecular interaction of antagonists with cannabinoid receptors has been a subject of interest. For example, the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been studied, providing insights into the conformational preferences and binding modes of receptor antagonists (Shim et al., 2002).
Antimicrobial and Antiviral Research
The synthesis and evaluation of compounds for their antimicrobial and antiviral activities have been significant. Research has produced compounds with promising antiviral activities against Tobacco Mosaic Virus (TMV) and potent antimicrobial activity against various pathogens, suggesting their potential for developing new antimicrobial and antiviral agents (Krishna Reddy et al., 2013).
Development of Diagnostic Tools
The development of radiolabeled compounds for positron emission tomography (PET) imaging represents another critical application. These compounds aim to map cerebral receptors, aiding in the diagnosis and study of neurological conditions. For example, the synthesis and preclinical evaluation of a PET tracer for imaging cerebral adenosine A2A receptors highlight the application of novel compounds in medical imaging and diagnostics (Zhou et al., 2014).
特性
IUPAC Name |
3-methoxy-1-methyl-N-[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5S/c1-21-12-15(17(20-21)28-2)16(24)19-14-6-4-13(5-7-14)18(25)22-8-10-23(11-9-22)29(3,26)27/h4-7,12H,8-11H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZDFPFPUSATSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


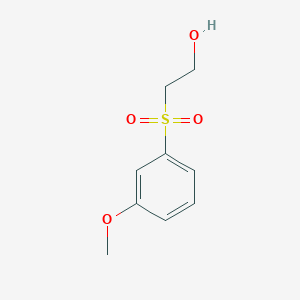
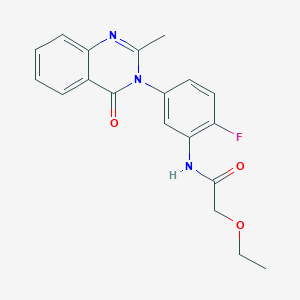

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2506308.png)

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)
![N-(4-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2506311.png)
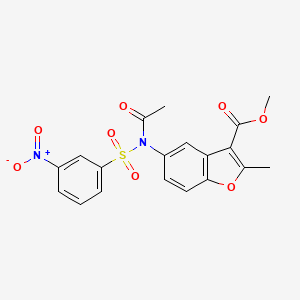
![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2506313.png)

![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)
